Lipophilicity (LogP) Advantage Over Parent 8-Hydroxyquinoline: Impact on Membrane Permeability and Non-Aqueous Formulation
7-Chloro-5-methylquinolin-8-ol exhibits a measured LogP of 2.65 [1] and a computed XLogP3 of 3.0 [2], representing a substantial increase in lipophilicity over the parent 8-hydroxyquinoline, which has a LogP of approximately 2.0 [3]. This +0.65 to +1.0 log unit difference translates to an approximately 4.5- to 10-fold increase in octanol-water partitioning, directly affecting the compound's ability to penetrate lipid membranes and its compatibility with non-aqueous and oily formulation vehicles [4]. By comparison, 7-chloro-8-hydroxyquinoline (without the C5 methyl group) has a computed XLogP3 of 2.5 [5], indicating that the C5 methyl substituent contributes an additional ~0.5 log units of lipophilicity beyond what the C7 chlorine alone provides.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, LogP) |
|---|---|
| Target Compound Data | LogP 2.65 (measured, SIELC); XLogP3 3.0 (computed, PubChem) |
| Comparator Or Baseline | 8-Hydroxyquinoline: LogP ~2.0; 7-Chloro-8-hydroxyquinoline: XLogP3 2.5 |
| Quantified Difference | ΔLogP = +0.65 to +1.0 vs. 8HQ; ΔXLogP3 ≈ +0.5 vs. 7-chloro-8HQ |
| Conditions | LogP measured by reverse-phase HPLC; XLogP3 computed by PubChem algorithm |
Why This Matters
Higher lipophilicity is a critical selection criterion when formulating antimicrobial 8HQ derivatives for topical oily vehicles, as it directly governs partitioning into the non-aqueous phase and affects transdermal or trans-cuticular delivery.
- [1] SIELC Technologies. 7-Chloro-5-methylquinolin-8-ol: LogP 2.65. 2018. View Source
- [2] PubChem. 7-Chloro-5-methylquinolin-8-ol: Computed XLogP3 = 3.0. PubChem CID 3021730. View Source
- [3] PlantaEdb. 8-Hydroxyquinoline: XlogP 2.00; AlogP 1.94. 2026. View Source
- [4] Kaiser SM, Escher BI. Liposome-water partitioning of 8-hydroxyquinolines and copper complexes. Environ Sci Technol. 2006; 40(5): 1632-1638. View Source
- [5] PubChem. 7-Chloro-8-hydroxyquinoline: XLogP3-AA = 2.5. PubChem CID 24691. View Source
